N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide
Overview
Description
N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H21ClF3N5O and its molecular weight is 475.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Compounds with structural modifications similar to the specified compound have been evaluated for their antitubercular activity. For example, derivatives of isoniazid and pyridine have shown significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests that the specified compound could potentially be investigated for its efficacy against tuberculosis, leveraging its structural features for therapeutic applications (Asif, 2014).
Neuroactive Peptides and Cognitive Effects
Research on neuroactive peptides, particularly in the context of memory processing, has explored compounds with piperazine groups for their potential pro-cognitive effects. Such studies investigate the interaction between these compounds and dopamine receptors, suggesting avenues for developing treatments for cognitive disorders or enhancing cognitive functions (Braszko, 2010).
Cytochrome P450 Enzyme Inhibition
Compounds with specific inhibitory activity against cytochrome P450 isoforms are crucial for understanding drug-drug interactions and developing safer pharmaceuticals. The research into selective inhibitors for these enzymes can inform the development of compounds with minimized adverse interactions, potentially including derivatives of the specified chemical structure (Khojasteh et al., 2011).
DPP IV Inhibitors and Diabetes Treatment
The study of dipeptidyl peptidase IV (DPP IV) inhibitors, which includes various piperazine derivatives, is significant in the context of type 2 diabetes treatment. These compounds influence the incretin system and insulin secretion, indicating that structural analogs of the specified compound might be explored for antidiabetic properties (Mendieta, Tarragó, & Giralt, 2011).
Minor Groove Binders and DNA Interactions
Research into compounds that bind to the minor groove of DNA, such as those containing benzimidazole groups, can lead to the development of new agents for gene regulation, cancer therapy, or molecular biology tools. The structural features of such compounds can provide insights into designing molecules with specific DNA-binding properties (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
A structurally similar compound, ml267, is known to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential for bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase with no activity toward the human orthologue . This suggests that our compound might also selectively inhibit bacterial PPTases.
Biochemical Pathways
The inhibition of PPTases by this compound could affect various biochemical pathways. PPTases catalyze a post-translational modification that is crucial for bacterial cell viability and virulence . Therefore, inhibiting these enzymes could disrupt essential bacterial processes, thwarting bacterial growth .
Pharmacokinetics
Ml267, a similar compound, has been tested for in vitro absorption, distribution, metabolism, and excretion (adme) properties . This suggests that our compound might also have been optimized for favorable ADME properties.
Result of Action
The result of this compound’s action is likely the attenuation of bacterial growth. For instance, ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Chemical genetic studies with ml267 implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms could influence the efficacy of our compound.
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N5O/c1-15-4-6-16(7-5-15)22(33)30-19-3-2-8-28-21(19)32-11-9-31(10-12-32)20-18(24)13-17(14-29-20)23(25,26)27/h2-8,13-14H,9-12H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREMSHVNNHQGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116340 | |
Record name | N-[2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3-pyridinyl]-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478262-12-3 | |
Record name | N-[2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3-pyridinyl]-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478262-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3-pyridinyl]-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.